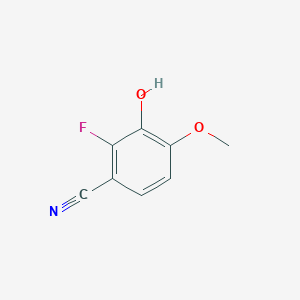
2-Fluoro-3-hydroxy-4-methoxybenzonitrile
Overview
Description
2-Fluoro-3-hydroxy-4-methoxybenzonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mechanism Of Action
The exact mechanism of action of 2-Fluoro-3-hydroxy-4-methoxybenzonitrile is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and pathways involved in cancer cell growth, inflammation, and viral replication.
Biochemical And Physiological Effects
2-Fluoro-3-hydroxy-4-methoxybenzonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, inflammation, and viral replication. It has also been found to reduce inflammation and pain in animal models. Additionally, it has been found to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Fluoro-3-hydroxy-4-methoxybenzonitrile in lab experiments is its low toxicity profile. This makes it a potentially safe and effective therapeutic agent. However, one of the main limitations is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of 2-Fluoro-3-hydroxy-4-methoxybenzonitrile. One potential direction is to explore its potential as an anti-cancer agent in clinical trials. Another potential direction is to investigate its potential as an anti-inflammatory and analgesic agent in animal models. Additionally, further research could be done to improve its solubility in water and enhance its efficacy as a therapeutic agent.
In conclusion, 2-Fluoro-3-hydroxy-4-methoxybenzonitrile is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer, anti-inflammatory, and anti-viral agent has been extensively studied. While it has several advantages, such as a low toxicity profile, it also has limitations, such as limited solubility in water. Future research could explore its potential as a therapeutic agent in clinical trials and investigate ways to improve its solubility and efficacy.
Scientific Research Applications
2-Fluoro-3-hydroxy-4-methoxybenzonitrile has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory and analgesic agent, as it has been found to reduce inflammation and pain in animal models. Additionally, it has been studied for its potential as an anti-viral agent, as it has been found to inhibit the replication of certain viruses.
properties
CAS RN |
137747-50-3 |
|---|---|
Product Name |
2-Fluoro-3-hydroxy-4-methoxybenzonitrile |
Molecular Formula |
C8H6FNO2 |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
2-fluoro-3-hydroxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H6FNO2/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,11H,1H3 |
InChI Key |
FKBZHXRWRUFAQA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C#N)F)O |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)F)O |
synonyms |
Benzonitrile, 2-fluoro-3-hydroxy-4-methoxy- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


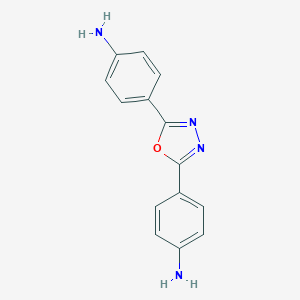
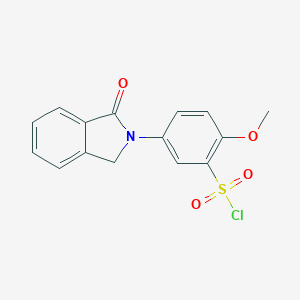
![7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B160572.png)
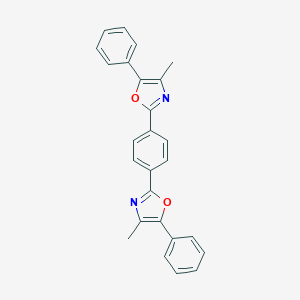
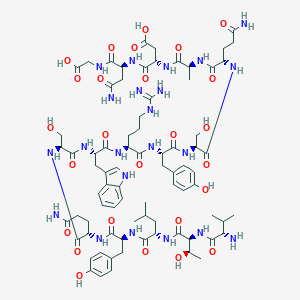


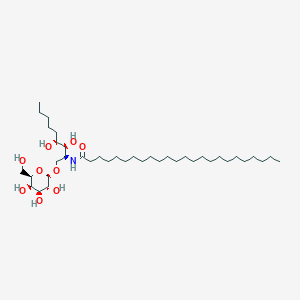
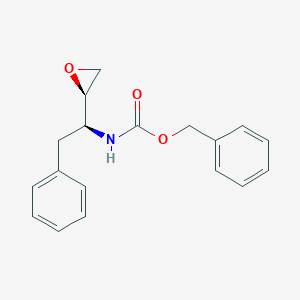
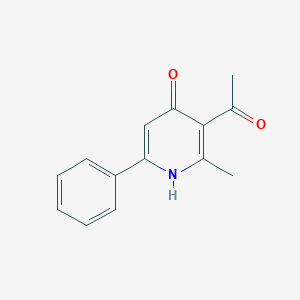
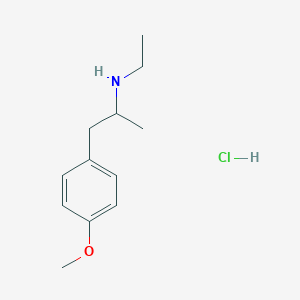
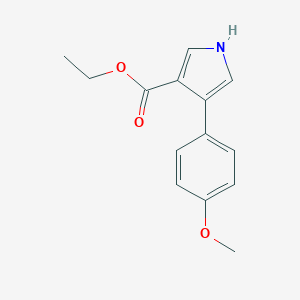
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)